GSK-1520489A

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

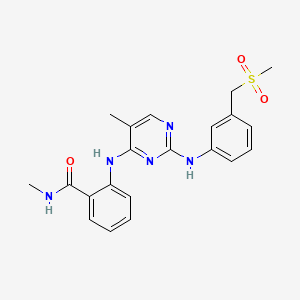

C21H23N5O3S |

|---|---|

分子量 |

425.5 g/mol |

IUPAC名 |

N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide |

InChI |

InChI=1S/C21H23N5O3S/c1-14-12-23-21(24-16-8-6-7-15(11-16)13-30(3,28)29)26-19(14)25-18-10-5-4-9-17(18)20(27)22-2/h4-12H,13H2,1-3H3,(H,22,27)(H2,23,24,25,26) |

InChIキー |

AKHLCKMEVWGDGL-UHFFFAOYSA-N |

正規SMILES |

CC1=CN=C(N=C1NC2=CC=CC=C2C(=O)NC)NC3=CC=CC(=C3)CS(=O)(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GSK-1520489A, a PKMYT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-1520489A is a potent and selective inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), a key negative regulator of the cell cycle. By targeting PKMYT1, this compound disrupts the G2/M checkpoint, leading to premature mitotic entry and subsequent cell death, particularly in cancer cells with compromised cell cycle regulation. This guide provides a comprehensive overview of the mechanism of action of this compound, including its role in the PKMYT1 signaling pathway, detailed experimental protocols for its characterization, and a summary of its biochemical activity.

The PKMYT1 Signaling Pathway and its Role in Cell Cycle Control

The transition from the G2 phase to the M (mitosis) phase of the cell cycle is a tightly regulated process, ensuring that DNA is fully replicated and free of damage before cell division commences. A critical orchestrator of this transition is the Cyclin-Dependent Kinase 1 (CDK1), which, when complexed with Cyclin B, forms the Maturation-Promoting Factor (MPF). The activity of the CDK1/Cyclin B complex is held in check by inhibitory phosphorylation on two key residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).

PKMYT1, along with the related kinase WEE1, is responsible for these inhibitory phosphorylations. Specifically, PKMYT1, located on the cytoplasmic face of the endoplasmic reticulum and Golgi apparatus, phosphorylates CDK1 on both Thr14 and Tyr15. This action prevents the premature activation of CDK1 and serves as a crucial component of the G2/M checkpoint. In the presence of DNA damage, this checkpoint is activated, allowing time for repair. Inhibition of PKMYT1 removes this crucial braking mechanism, leading to the untimely activation of CDK1 and forcing cells into mitosis, often with unrepaired DNA, a process that can result in mitotic catastrophe and apoptosis, especially in cancer cells that are often deficient in other checkpoint controls like p53.

An In-depth Technical Guide to GSK-1520489A: A PKMYT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) is a critical regulator of the G2/M cell cycle checkpoint, primarily through its inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1). In numerous cancers, the dysregulation of the G2/M checkpoint is a key survival mechanism, making PKMYT1 an attractive therapeutic target. GSK-1520489A has been identified as a potent inhibitor of PKMYT1, demonstrating significant potential in preclinical studies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the core signaling pathway it modulates.

Introduction to PKMYT1 and Its Role in the Cell Cycle

PKMYT1 is a member of the WEE1 family of kinases that acts as a crucial gatekeeper for mitotic entry. Its primary function is to phosphorylate CDK1 on tyrosine 15 (Tyr15) and threonine 14 (Thr14), which inhibits the activity of the CDK1/Cyclin B1 complex.[1][2] This inhibition prevents cells from prematurely entering mitosis, allowing for DNA repair and ensuring genomic stability.[1] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to p53 mutations), there is an increased reliance on the G2/M checkpoint for survival, making them particularly vulnerable to PKMYT1 inhibition. By blocking PKMYT1, inhibitors like this compound force cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.

This compound: A Potent PKMYT1 Inhibitor

This compound is a small molecule inhibitor of PKMYT1. It has been characterized through various biochemical and cellular assays to determine its potency and mechanism of action.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | 115 nM | Biochemical Kinase Assay | [3] |

| Ki | 10.94 nM | Binding Assay | [3] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PKMYT1. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of CDK1. This leads to the accumulation of active CDK1/Cyclin B1 complexes, overriding the G2/M checkpoint and forcing premature mitotic entry. A key cellular effect of this compound treatment is the reduced phosphorylation of CDK1 at Tyr15.[3]

Signaling Pathway and Experimental Workflows

PKMYT1 Signaling Pathway

The following diagram illustrates the role of PKMYT1 in the G2/M checkpoint and the effect of its inhibition by this compound.

References

GSK-1520489A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK-1520489A, a potent and selective inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). This guide details its chemical structure, physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Properties of this compound

This compound is a small molecule inhibitor targeting PKMYT1, a key regulator of the cell cycle. Its inhibitory activity makes it a valuable tool for cancer research and potential therapeutic development.

| Property | Value | Reference |

| Molecular Formula | C21H23N5O3S | [1] |

| Molecular Weight | 425.5 g/mol | [1] |

| CAS Number | 1042433-41-9 | [1] |

| Appearance | White to off-white solid | |

| Purity | >98% (HPLC) | |

| IC50 (PKMYT1) | 115 nM | |

| Ki (PKMYT1) | 10.94 nM | |

| Solubility | Soluble in DMSO | [1] |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor of PKMYT1. PKMYT1 is a member of the Wee1 family of protein kinases and plays a crucial role in the G2/M cell cycle checkpoint.

PKMYT1 Signaling Pathway in Cell Cycle Regulation:

The primary substrate of PKMYT1 is Cyclin-Dependent Kinase 1 (CDK1). PKMYT1 phosphorylates CDK1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15). This dual phosphorylation event inhibits the activity of the CDK1/Cyclin B complex, preventing premature entry into mitosis. This regulatory mechanism allows for DNA repair and ensures genomic stability before cell division. Inhibition of PKMYT1 by this compound leads to a decrease in CDK1 phosphorylation, resulting in the activation of the CDK1/Cyclin B complex and forcing cells to enter mitosis, potentially leading to mitotic catastrophe in cancer cells with DNA damage.

Caption: PKMYT1-mediated G2/M checkpoint regulation and the effect of this compound.

Role in Cancer:

Aberrant cell cycle regulation is a hallmark of cancer. PKMYT1 is often overexpressed in various cancers, contributing to uncontrolled cell proliferation. In some cancer contexts, PKMYT1 has been shown to activate pro-survival signaling pathways, including the MAPK and Notch pathways. By inhibiting PKMYT1, this compound can disrupt these oncogenic signaling cascades, making it a potential therapeutic agent.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

PKMYT1 Enzymatic Assay (IC50 Determination)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human PKMYT1 enzyme

-

PKMYT1 substrate (e.g., a synthetic peptide or CDK1/Cyclin B)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

DMSO

-

384-well white plates

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the IC50 curve (e.g., 10-point, 3-fold serial dilution).

-

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the 384-well plate.

-

Add 5 µL of a solution containing the PKMYT1 enzyme and substrate in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution (the final concentration of ATP should be at or near the Km for PKMYT1).

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear product formation.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for determining the IC50 of this compound against PKMYT1.

Western Blot for CDK1 Phosphorylation

This protocol details the method to assess the in-cell activity of this compound by measuring the phosphorylation status of CDK1.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total-CDK1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total CDK1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated CDK1.

-

This technical guide provides a foundational understanding of this compound for researchers. The provided protocols are representative and may require optimization based on specific experimental conditions and cell lines.

References

PKMYT1: A Comprehensive Technical Guide on its Core Function in Cell Cycle Regulation and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a pivotal member of the WEE1 kinase family, serves as a critical gatekeeper of the cell cycle.[1] Its primary function is to negatively regulate the G2/M transition by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitotic entry.[2][3] Operating predominantly from the cytoplasm, PKMYT1 provides a crucial checkpoint to ensure genomic integrity by preventing premature entry into mitosis, particularly in the presence of DNA damage.[4][1] Upregulation of PKMYT1 is frequently observed in numerous malignancies, where it contributes to therapeutic resistance and is associated with a poor prognosis.[4][1][5] This has positioned PKMYT1 as a compelling target for novel cancer therapies, with inhibitors being explored for their synthetic lethal interactions with specific cancer genotypes, such as CCNE1 amplification, and for their synergistic effects with other anticancer agents.[6][7] This document provides an in-depth technical overview of PKMYT1's function, regulation, involvement in oncogenesis, and the methodologies used for its study.

Introduction to PKMYT1

PKMYT1, also known as MYT1, is a serine/threonine protein kinase that plays an indispensable role in cell cycle control.[8][9] It is a member of the WEE1 family of kinases, which are characterized by their inhibitory function on cyclin-dependent kinases.[4][1] Structurally, PKMYT1 is a protein of approximately 55 kDa (499 amino acids) consisting of an N-terminal regulatory domain, a central kinase domain, and a C-terminal domain that facilitates its interaction with the M-phase Promoting Factor (MPF, the CDK1/Cyclin B complex) and anchors it to cellular membranes.[4] Unlike its nuclear counterpart WEE1, PKMYT1 is primarily localized to the cytoplasm, where it is anchored to the membranes of the Golgi apparatus and the endoplasmic reticulum.[4] This distinct subcellular localization allows it to sequester CDK1 in the cytoplasm, adding another layer of regulation to mitotic entry.[4]

Core Function in Cell Cycle Regulation

The transition from the G2 phase to mitosis (M phase) is a tightly regulated process, ensuring that DNA replication is complete and any damage has been repaired before the cell commits to division. PKMYT1 is a central figure in this G2/M checkpoint.[10][11]

Mechanism of Action: Inhibiting the Master Mitotic Regulator

The primary substrate of PKMYT1 is CDK1.[8][12] PKMYT1 is a dual-specificity kinase that phosphorylates CDK1 on two distinct inhibitory residues within its ATP-binding site: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[4][1][10][13] This dual phosphorylation physically obstructs the ATP-binding site of CDK1, rendering the CDK1/Cyclin B complex inactive and thereby preventing the cell from entering mitosis.[4][14] This action effectively imposes a brake on the cell cycle, providing a window for DNA repair mechanisms to function and avert a "mitotic catastrophe" that would result from segregating damaged chromosomes.[4][2]

Synergy and Specificity: A Comparison with WEE1 Kinase

Both PKMYT1 and WEE1 are inhibitory kinases that target CDK1 to enforce the G2/M checkpoint.[4][11] However, they have distinct roles and specificities:

-

Localization: WEE1 acts primarily within the nucleus, while PKMYT1 is anchored to cytoplasmic membranes.[4] This spatial separation allows for comprehensive control over the entire cellular pool of CDK1/Cyclin B as it shuttles between the two compartments.[4]

-

Substrate Specificity: PKMYT1 exclusively phosphorylates CDK1.[11] In contrast, WEE1 can phosphorylate both CDK1 and CDK2, giving it a broader role in regulating the intra-S phase checkpoint in addition to the G2/M checkpoint.[10]

-

Phosphorylation Sites: WEE1 exclusively mediates the phosphorylation of Tyr15 on CDK1, whereas PKMYT1 is responsible for phosphorylating both Thr14 and Tyr15.[13][14][15]

Regulation of PKMYT1 Activity

The activity of PKMYT1 is itself subject to stringent regulation through a network of signaling pathways and feedback loops, ensuring that the G2/M transition occurs only when conditions are favorable.

-

Upstream Kinases: The activity of PKMYT1 is modulated by other kinases. Polo-like kinase 1 (PLK1) and AKT1 can phosphorylate PKMYT1, leading to its inactivation as the cell prepares for mitotic entry.[11][16] This negative regulation by PLK1 is a key step in checkpoint recovery, allowing the cell to resume the cycle after DNA damage has been resolved.[11]

-

Feedback Inhibition: Once the CDK1/Cyclin B complex (MPF) is fully activated, it creates a negative feedback loop by phosphorylating PKMYT1's N-terminal regulatory domain.[4] This phosphorylation decreases PKMYT1's potency, reinforcing the commitment to mitosis and ensuring a rapid, switch-like entry into the M phase.[4] Phosphorylation by both MPF and PLK1 can also trigger the degradation of PKMYT1.[4]

-

Transcriptional Control: At the transcriptional level, recent research has identified a long non-coding RNA, PKMYT1AR, which can sequester an inhibitory microRNA (miR-485-5p).[4] This action prevents the degradation of PKMYT1 mRNA, leading to increased protein production and a more robust G2/M checkpoint.[4]

PKMYT1 in Oncogenesis and Drug Development

While essential for maintaining genomic stability in normal cells, the G2/M checkpoint function of PKMYT1 can be co-opted by cancer cells to survive DNA damage induced by chemotherapy and radiotherapy.[4]

Overexpression and Prognosis

PKMYT1 is frequently overexpressed in a wide range of cancers, including lung, liver, colorectal, breast, and ovarian cancers.[4][1][17] This overexpression is often correlated with a poor clinical outcome.[4][5][18] Many cancer cells have a defective G1 checkpoint (often due to p53 mutations), making them heavily reliant on the G2/M checkpoint for DNA repair and survival.[4][15] By upregulating PKMYT1, these tumors enhance their ability to arrest in G2, repair treatment-induced DNA damage, and continue to proliferate.[4]

Therapeutic Targeting and Synthetic Lethality

The dependence of certain cancers on the G2/M checkpoint makes PKMYT1 an attractive therapeutic target.[2][6] PKMYT1 inhibitors, such as the clinical candidate lunresertib (RP-6306), force cancer cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[2][10] This strategy is particularly effective based on the principle of synthetic lethality. For example:

-

CCNE1 Amplification: Cancers with amplification of the Cyclin E1 (CCNE1) gene experience high levels of replication stress.[7] This makes them uniquely dependent on PKMYT1 for survival, and PKMYT1 inhibitors have shown significant efficacy in preclinical models of these tumors.[7][19]

-

WEE1 Inhibition: Because PKMYT1 and WEE1 have complementary roles, their combined inhibition shows a strong synergistic effect in killing cancer cells at lower doses, which may help mitigate the toxicity associated with single-agent WEE1 inhibitors.[20][21][22]

Quantitative Data Summary

The following tables summarize key quantitative data related to PKMYT1 activity and inhibition from preclinical studies.

Table 1: Inhibitor Potency against PKMYT1

| Compound | Assay Type | IC50 / EC50 | Source |

|---|---|---|---|

| Staurosporine | Radiometric HotSpot™ | 620 nM | [23] |

| Ro 31-8220 | Radiometric HotSpot™ | >20,000 nM | [23] |

| GW 5074 | Radiometric HotSpot™ | 620 nM | [23] |

| H-89 | Radiometric HotSpot™ | 16,000 nM | [23] |

| Rottlerin | Radiometric HotSpot™ | >100,000 nM | [23] |

| CTx-0294885 | NanoBRET™ Target Engagement | 602.3 nM | [24] |

| Lunresertib (RP-6306) | NanoBRET™ Target Engagement | 2.5 nM | [7] |

| Compound A30 | Kinase Inhibition Assay | 3.0 nM |[19] |

Table 2: Biochemical Parameters of Human PKMYT1

| Parameter | Value | Assay Conditions | Source |

|---|---|---|---|

| Specific Kinase Activity | 3.8 pmol/µg × min | 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT | [25] |

| ATP Kм | 4.6 µM | 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT |[25] |

Key Experimental Methodologies

Investigating the function of PKMYT1 involves a variety of in vitro and cellular assays. Detailed protocols for the most common experiments are provided below.

In Vitro Kinase Assay (Radiometric HotSpot™ Assay)

This assay measures the direct transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate by PKMYT1, providing a quantitative measure of its enzymatic activity.

Methodology:

-

Reaction Setup: Prepare a reaction mixture in a 96-well plate containing 60 mM HEPES-NaOH (pH 7.5), 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, and 1.2 mM DTT.

-

Addition of Components:

-

Add the test compound (inhibitor) at various concentrations.

-

Add the substrate, such as Myelin Basic Protein (MBP), to a final concentration of 20 µM.[23]

-

Add purified recombinant human PKMYT1 enzyme.

-

-

Initiation: Start the reaction by adding [γ-³³P]-ATP to a final concentration of 10 µM.[23]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 40 minutes).

-

Termination: Stop the reaction by adding 3% phosphoric acid.

-

Detection: Spot the reaction mixture onto filter paper. Wash the filters to remove unincorporated [γ-³³P]-ATP. Measure the remaining radioactivity on the filter, corresponding to the phosphorylated substrate, using a scintillation counter.

-

Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for CDK1 Phosphorylation

This technique is used to detect changes in the phosphorylation status of PKMYT1's primary substrate, CDK1, in response to stimuli or inhibitors.

Methodology:

-

Cell Lysis: Culture cells to the desired confluency and treat with the experimental agent (e.g., PKMYT1 inhibitor). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[26]

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal loading.

-

Sample Preparation: Mix the lysates with 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[26]

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-PAGE gel and separate the proteins by electrophoresis.[26]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[26]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated CDK1 (Thr14), total CDK1, and a loading control (e.g., GAPDH).[17]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[26]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[17][26]

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities.[17] The level of phosphorylated CDK1 is typically normalized to the total CDK1 level.[17]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G1, S, G2/M).

Methodology:

-

Cell Culture and Treatment: Plate cells and treat them with the compound of interest for the desired duration.

-

Harvesting: Harvest both adherent and floating cells to include any apoptotic populations. Wash the cells with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 30 minutes on ice or at -20°C. This permeabilizes the cells.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye like propidium iodide (PI) or DAPI and RNase A (to prevent staining of double-stranded RNA).[27]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of each cell, which is proportional to its DNA content.

-

Analysis: Generate a histogram of DNA content. Cells in G1 will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in the S phase will have an intermediate DNA content. Specialized software is used to deconvolute the histogram and calculate the percentage of cells in each phase. An effective PKMYT1 inhibitor will cause an accumulation of cells in the G2/M phase, followed by an increase in the sub-G1 population indicative of apoptosis.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the core signaling pathway of PKMYT1 and a typical experimental workflow for its study.

Caption: The PKMYT1 signaling pathway at the G2/M checkpoint.

Caption: A standard workflow for testing PKMYT1 inhibitors in vitro.

References

- 1. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. genecards.org [genecards.org]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. promegaconnections.com [promegaconnections.com]

- 8. PKMYT1 [darkkinome.org]

- 9. PKMYT1 Monoclonal Antibody (OTI5E1) (CF500874) [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KinaseNET [kinasenet.ca]

- 13. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. (Open Access) Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases. (2017) | Matthias Schmidt | 158 Citations [scispace.com]

- 16. PKMYT1 - Wikipedia [en.wikipedia.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. europeanreview.org [europeanreview.org]

- 19. Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 22. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low dose treatment of high-grade serous ovarian carcinoma | bioRxiv [biorxiv.org]

- 23. reactionbiology.com [reactionbiology.com]

- 24. reactionbiology.com [reactionbiology.com]

- 25. proqinase.com [proqinase.com]

- 26. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cell cycle analysis - Wikipedia [en.wikipedia.org]

GSK-1520489A: A Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1520489A is a potent and selective inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), a key negative regulator of the cell cycle. This document provides an in-depth technical overview of the target selectivity profile of this compound, including its potent activity against PKMYT1 and its broader kinome-wide selectivity. Detailed methodologies for the biochemical and cellular assays used to characterize this inhibitor are provided, along with a visual representation of the PKMYT1 signaling pathway and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and mechanism of action of this compound.

Introduction

The transition from the G2 to the M phase of the cell cycle is a critical control point, ensuring that cells do not enter mitosis with damaged or incompletely replicated DNA. This checkpoint is tightly regulated by the activity of the Cyclin B/CDK1 complex. PKMYT1, along with WEE1, acts as a crucial gatekeeper of mitotic entry by phosphorylating and inactivating CDK1.[1][2][3][4] Specifically, PKMYT1 is a dual-specificity kinase that phosphorylates CDK1 on both Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[3][5] Inhibition of PKMYT1 leads to the accumulation of active Cyclin B/CDK1, forcing cells to prematurely enter mitosis, which can lead to mitotic catastrophe and apoptosis in cancer cells with a defective G1 checkpoint.[4][5] This makes PKMYT1 an attractive therapeutic target in oncology.

This compound has been identified as a potent inhibitor of PKMYT1.[][7] Understanding its selectivity is paramount for its development as a chemical probe and potential therapeutic agent. This guide summarizes the available data on the target selectivity of this compound and provides detailed experimental protocols to enable further research.

Quantitative Target Selectivity Profile

The primary target of this compound is PKMYT1. Its inhibitory activity has been quantified through biochemical assays.

| Target | Assay Type | Parameter | Value (nM) | Reference |

| PKMYT1 | Biochemical | IC50 | 115 | [] |

| PKMYT1 | Biochemical | Ki | 10.94 | [] |

Further kinome-wide selectivity data is not publicly available in the search results. Broader screening against a panel of kinases would be necessary to fully characterize the selectivity profile of this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the affinity of inhibitors to PKMYT1.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[1][8]

Materials:

-

Recombinant human PKMYT1 (full-length, N-terminal GST-HIS6 fusion)

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer

-

Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound or other test compounds

-

384-well plates (white, low-volume)

-

TR-FRET capable plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A 10-point, 4-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended. Subsequently, dilute these solutions 25-fold in kinase buffer.[1][8]

-

Reagent Preparation:

-

Prepare the 2X kinase/antibody mixture in kinase buffer.

-

Prepare the 4X tracer solution in kinase buffer.

-

-

Assay Assembly: In a 384-well plate, add the following in order:

-

4 µL of diluted test compound.

-

8 µL of 2X kinase/antibody mixture.

-

4 µL of 4X tracer.[1]

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) with an excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for LanthaScreen™ Kinase Binding Assay

Caption: Workflow for determining IC50 using the LanthaScreen™ assay.

Cellular Assay for CDK1 Phosphorylation (Western Blot)

This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of CDK1 at Tyr15 in a cellular context.

Principle: HT29 cells are treated with this compound. Following treatment, cell lysates are prepared and subjected to western blotting to detect the levels of phosphorylated CDK1 (Tyr15) and total CDK1. A decrease in the ratio of phospho-CDK1 to total CDK1 indicates inhibition of PKMYT1 activity.

Materials:

-

HT29 human colon cancer cell line

-

Cell culture medium (e.g., McCoy's 5A) and supplements

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-CDK1 (Tyr15)

-

Mouse anti-total CDK1

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture HT29 cells to ~70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0-10 µM) or DMSO for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against phospho-CDK1 (Tyr15) and total CDK1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply ECL detection reagent and capture the chemiluminescent signal.

-

-

Analysis: Quantify the band intensities for phospho-CDK1 and total CDK1. Calculate the ratio of phospho-CDK1 to total CDK1 for each treatment condition.

Experimental Workflow for Cellular Western Blot Analysis

Caption: Workflow for analyzing CDK1 phosphorylation in cells.

PKMYT1 Signaling Pathway

PKMYT1 is a central component of the G2/M cell cycle checkpoint. Its primary function is to inhibit the activity of the Cyclin B/CDK1 complex, thereby preventing premature entry into mitosis.

PKMYT1 Signaling in G2/M Checkpoint Regulation

Caption: The PKMYT1 signaling pathway at the G2/M checkpoint.

Pathway Description: In response to DNA damage or replication stress, checkpoint kinases such as ATM, ATR, Chk1, and Chk2 are activated. These kinases, in turn, activate PKMYT1 and WEE1, while inhibiting the CDC25 family of phosphatases. Activated PKMYT1 and WEE1 phosphorylate CDK1 at Thr14 and Tyr15, holding the Cyclin B/CDK1 complex in an inactive state and preventing entry into mitosis. Once DNA repair is complete, CDC25 dephosphorylates CDK1, leading to its activation and subsequent mitotic entry. This compound directly inhibits the kinase activity of PKMYT1, preventing the inhibitory phosphorylation of CDK1 and promoting premature entry into mitosis.

Conclusion

This compound is a potent inhibitor of PKMYT1, a critical regulator of the G2/M cell cycle checkpoint. The data presented in this guide highlight its specific activity against its primary target. The provided experimental protocols offer a framework for further investigation into the biochemical and cellular effects of this compound. A comprehensive understanding of its target selectivity is crucial for its application as a chemical probe to dissect the role of PKMYT1 in normal and disease physiology and for its potential development as an anti-cancer therapeutic. Further studies to elucidate its kinome-wide selectivity profile are warranted.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-based virtual screening discovers novel PKMYT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]

- 7. selleckchem.com [selleckchem.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

Technical Guide: GSK-1520489A, a PKMYT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and pharmacological characteristics of GSK-1520489A, a potent inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). This document details its inhibitory activity, the experimental protocols for its characterization, and its role within the broader context of cell cycle regulation.

Quantitative Inhibitory Activity

This compound demonstrates potent inhibition of PKMYT1. The key quantitative metrics for its activity are summarized in the table below.

| Parameter | Value | Target |

| IC50 | 115 nM | PKMYT1 |

| Ki | 10.94 nM | PKMYT1 |

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of PKMYT1. PKMYT1 is a crucial regulator of the G2/M checkpoint in the cell cycle. It acts by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) on two inhibitory residues, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15). This dual phosphorylation holds CDK1 in an inactive state, preventing premature entry into mitosis.

The activation of the CDK1/Cyclin B1 complex, which is the M-phase promoting factor (MPF), requires the removal of these inhibitory phosphates by the CDC25 family of phosphatases. By inhibiting PKMYT1, this compound prevents the phosphorylation of CDK1, leading to its premature activation and forcing cells to enter mitosis, potentially leading to mitotic catastrophe and cell death in cancer cells with a dependency on the G2/M checkpoint.

Beyond its core role in cell cycle regulation, PKMYT1 has been implicated in other signaling pathways, including the MAPK and Notch pathways, suggesting a broader role in cellular processes.

PKMYT1 Signaling Pathway in G2/M Checkpoint Regulation

Caption: PKMYT1-mediated G2/M checkpoint control and its inhibition by this compound.

Experimental Protocols

The inhibitory activity of this compound against PKMYT1 was determined as part of a broader screening of the GlaxoSmithKline (GSK) Published Protein Kinase Inhibitor Set (PKIS). The following sections detail the methodologies employed in this characterization.

In Vitro Kinase Activity Assay for IC50 Determination

The IC50 value was determined using a fluorescence polarization (FP)-based activity assay. This assay measures the phosphorylation of a peptide substrate by PKMYT1.

Materials:

-

Recombinant human PKMYT1 enzyme.

-

Peptide substrate (e.g., EFS247-259).

-

ATP (Adenosine triphosphate).

-

This compound (or other test compounds) at various concentrations.

-

Assay buffer (e.g., HEPES, MgCl2, Brij-35, DTT).

-

Fluorescently labeled anti-phospho-peptide antibody.

-

Microplates (e.g., 384-well).

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer to the final desired concentrations.

-

Reaction Mixture Preparation: In each well of the microplate, the PKMYT1 enzyme, peptide substrate, and this compound (or DMSO for control) are combined in the assay buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Termination and Detection: The reaction is stopped, and the fluorescently labeled anti-phospho-peptide antibody is added. The mixture is incubated to allow for antibody-peptide binding.

-

Data Acquisition: The fluorescence polarization of each well is measured using a plate reader. An increase in polarization indicates a higher amount of phosphorylated peptide bound to the antibody.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control wells (with DMSO). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Determination of the Inhibition Constant (Ki)

The Ki value, representing the binding affinity of the inhibitor, was calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([ATP] / Km,ATP))

Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration.

-

[ATP] is the concentration of ATP used in the kinase activity assay.

-

Km,ATP is the Michaelis-Menten constant of PKMYT1 for ATP. This value is determined experimentally by measuring the enzyme kinetics at varying ATP concentrations.

Experimental Workflow for IC50 Determination

Caption: Workflow for the in vitro determination of the IC50 value of this compound.

Conclusion

This compound is a valuable research tool for studying the biological functions of PKMYT1 and for exploring its potential as a therapeutic target in oncology. Its well-characterized inhibitory profile, coupled with a clear understanding of its mechanism of action, provides a solid foundation for further investigation in cancer cell lines and preclinical models, particularly in tumors that are reliant on the G2/M checkpoint for survival.

GSK-1520489A: A Technical Guide for Cancer Research Professionals

An In-depth Analysis of a PKMYT1 Kinase Inhibitor

This technical guide provides a comprehensive overview of GSK-1520489A, a potent inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), for researchers, scientists, and drug development professionals. This document details the core mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols based on published research.

Core Concepts: Targeting the G2/M Cell Cycle Checkpoint

This compound is a small molecule inhibitor targeting PKMYT1, a crucial regulator of the G2/M cell cycle checkpoint. PKMYT1, along with WEE1 kinase, phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry. By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1, leading to premature mitotic entry and subsequent cell death, particularly in cancer cells with a dependency on the G2/M checkpoint.

Mechanism of Action: Inhibition of CDK1 Phosphorylation

The primary mechanism of action for this compound is the inhibition of PKMYT1's kinase activity. This leads to a reduction in the phosphorylation of CDK1 at the Tyrosine 15 residue.[1][2] This de-inhibition of CDK1 activity forces cells to bypass the G2/M checkpoint and enter mitosis prematurely, a state that can be lethal for cancer cells with underlying DNA damage or replication stress.

References

The Core of Synthetic Lethality: A Technical Guide to GSK-1520489A, a PKMYT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The principle of synthetic lethality offers a promising paradigm in precision oncology, exploiting the genetic vulnerabilities of cancer cells to induce cell death while sparing normal, healthy cells. This approach centers on the idea that while the loss of function of a single gene is tolerable, the simultaneous loss of two specific genes is lethal. This guide delves into the core of this concept through the lens of GSK-1520489A, a potent and selective inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1).

PKMYT1 is a key negative regulator of the cell cycle, specifically at the G2/M transition, through its inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1).[1][2] Inhibition of PKMYT1 forces cells with certain genetic alterations, particularly those leading to increased replicative stress, into premature and catastrophic mitosis, resulting in cell death. A prime example of this synthetic lethal interaction is observed in cancers with amplification of the CCNE1 gene, which encodes for Cyclin E1, a critical regulator of the G1/S transition.[3][4][5] While direct evidence for this compound in CCNE1-amplified contexts is emerging, the established mechanism of PKMYT1 inhibition provides a strong rationale for its investigation in this and other synthetic lethal pairings.

This technical guide provides a comprehensive overview of this compound, its target, the underlying principles of the synthetic lethal interaction, and detailed experimental protocols for its investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the broader context of PKMYT1 inhibition.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 (PKMYT1) | 115 nM | [6] |

| Ki (PKMYT1) | 10.94 nM | [6] |

Table 2: Cellular Activity of PKMYT1 Inhibitors in the Context of CCNE1 Amplification

| Compound | Cell Line | CCNE1 Status | Assay | Endpoint | Result | Reference |

| RP-6306 | HCC1569 | Amplified | Tumor Xenograft | Tumor Growth Inhibition | 79% | [3] |

| RP-6306 | OVCAR3 | Amplified | Tumor Xenograft | Tumor Growth Inhibition | 84% | [3] |

| RP-6306 | SUM149PT | Normal | Tumor Xenograft | Tumor Growth Inhibition | No effect | [3] |

| RP-6306 | A2780 | Normal | Tumor Xenograft | Tumor Growth Inhibition | No effect | [3] |

Signaling Pathways and Experimental Workflows

PKMYT1-Mediated Cell Cycle Control and Synthetic Lethality

The following diagram illustrates the central role of PKMYT1 in cell cycle regulation and how its inhibition can lead to synthetic lethality in the context of CCNE1 amplification.

Caption: PKMYT1 inhibition by this compound in CCNE1-amplified cells.

Experimental Workflow: Investigating Synthetic Lethality

This workflow outlines the key steps to assess the synthetic lethal effect of this compound in cancer cell lines.

Caption: Workflow for evaluating this compound's synthetic lethal effects.

Experimental Protocols

In Vitro Kinase Assay for PKMYT1 Inhibition

This protocol is designed to determine the in vitro inhibitory activity of this compound against PKMYT1.

Materials:

-

Recombinant human PKMYT1 enzyme

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., a generic tyrosine kinase substrate)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup:

-

Add 2.5 µL of 4x this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of 2x PKMYT1 enzyme solution in kinase buffer.

-

Initiate the reaction by adding 2.5 µL of 4x ATP/substrate mix in kinase buffer. The final ATP concentration should be at or near the Km for PKMYT1.

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT-Based)

This protocol assesses the effect of this compound on the viability of cancer cell lines.[7][8]

Materials:

-

CCNE1-amplified and wild-type cancer cell lines

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the DMSO control to determine the percent viability. Calculate the GI50 (concentration for 50% growth inhibition) values.

Western Blot for CDK1 Phosphorylation

This protocol is used to determine if this compound inhibits the phosphorylation of CDK1 in cells.[6][9]

Materials:

-

Cancer cell lines (e.g., HT29)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound (e.g., 4 µM for 24 hours as a starting point based on available data for HT29 cells) or DMSO.[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the phospho-CDK1 signal to the total CDK1 and loading control signals.

Conclusion

This compound, as a potent PKMYT1 inhibitor, holds significant promise as a therapeutic agent, particularly within the framework of synthetic lethality. The well-established synthetic lethal relationship between PKMYT1 inhibition and CCNE1 amplification in various cancers provides a strong rationale for the clinical investigation of selective PKMYT1 inhibitors. While further studies are needed to specifically delineate the activity of this compound in CCNE1-amplified and other genetically defined cancer models, the information and protocols provided in this guide offer a solid foundation for researchers to explore its potential. The continued investigation into the synthetic lethal interactions of PKMYT1 inhibitors like this compound will be crucial in advancing precision medicine and developing novel treatment strategies for cancers with high unmet needs.

References

- 1. researchgate.net [researchgate.net]

- 2. A synthetic-lethality RNAi screen reveals an ERK-mTOR co-targeting pro-apoptotic switch in PIK3CA+ oral cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promegaconnections.com [promegaconnections.com]

- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective targeting of Cyclin E1 amplified high grade serous ovarian cancer by cyclin-dependent kinase 2 and AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Role of GSK-1520489A in G2/M Checkpoint Control: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GSK-1520489A, a potent inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), and its critical role in the regulation of the G2/M cell cycle checkpoint. This document summarizes the core mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to G2/M Checkpoint Control and the Role of PKMYT1

The G2/M checkpoint is a crucial surveillance mechanism in the eukaryotic cell cycle, ensuring that cells do not enter mitosis (M phase) with damaged or incompletely replicated DNA. This checkpoint prevents the propagation of genomic instability, a hallmark of cancer. A key regulator of the G2/M transition is the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex. The activity of this complex is tightly controlled by inhibitory phosphorylation on two key residues within the CDK1 subunit: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).

PKMYT1, a member of the Wee1 family of protein kinases, is a dual-specificity kinase that directly phosphorylates both Thr14 and Tyr15 of CDK1, thereby inactivating the CDK1/Cyclin B complex and preventing entry into mitosis. In many cancer cells with a defective G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint becomes critical for survival, especially in the presence of DNA damaging agents. Therefore, inhibiting kinases like PKMYT1 presents a promising therapeutic strategy to selectively induce cell death in cancer cells by forcing them into premature and catastrophic mitosis.

This compound: A Potent PKMYT1 Inhibitor

This compound has been identified as a potent and active inhibitor of PKMYT1.[1][2][3][4][5] By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1, leading to the premature activation of the CDK1/Cyclin B complex and subsequent abrogation of the G2/M checkpoint. This forces cells, particularly those with existing DNA damage, to enter mitosis, which can result in mitotic catastrophe and cell death.

Quantitative Data

The following tables summarize the available quantitative data for this compound and a comparable selective PKMYT1 inhibitor, RP-6306 (Lunresertib), which is currently in clinical development and serves as a proxy for the expected cellular activity of a potent PKMYT1 inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | Assay Type | IC50 | Ki |

| This compound | PKMYT1 | Not Specified | 115 nM | 10.94 nM |

| RP-6306 | PKMYT1 | ADP-Glo Kinase Assay | 3.1 ± 1.2 nM | Not Reported |

Data for this compound sourced from MedChemExpress and BOC Sciences.[2][3] Data for RP-6306 sourced from Repare Therapeutics.[1][6]

Table 2: Cellular Activity of the Selective PKMYT1 Inhibitor RP-6306

| Cell Line | Cancer Type | LMW-E Status | RP-6306 IC50 (nM) |

| MDA-MB-157 | Triple-Negative Breast Cancer | High | <100 |

| HCC1806 | Triple-Negative Breast Cancer | High | <100 |

| MDA-MB-231 | Triple-Negative Breast Cancer | Low | >1000 |

| SUM149 | Triple-Negative Breast Cancer | Low | >1000 |

LMW-E (Low Molecular Weight Cyclin E) is a potential biomarker for sensitivity to PKMYT1 inhibition. Data sourced from a study by Repare Therapeutics.[1]

Signaling Pathway and Mechanism of Action

The inhibition of PKMYT1 by this compound directly impacts the core machinery of the G2/M checkpoint. The following diagram illustrates the signaling pathway.

Caption: G2/M checkpoint signaling pathway and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of PKMYT1 inhibitors like this compound in G2/M checkpoint control.

In Vitro PKMYT1 Kinase Assay (IC50 Determination)

This protocol is adapted from commercially available kinase assay platforms like ADP-Glo™.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PKMYT1.

Materials:

-

Recombinant human PKMYT1 enzyme

-

PKMYT1 substrate (e.g., a peptide substrate or recombinant CDK1/Cyclin B)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the PKMYT1 enzyme and the substrate in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for PKMYT1.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot for Phospho-CDK1 (Tyr15)

Objective: To qualitatively or semi-quantitatively assess the effect of this compound on the phosphorylation of CDK1 at Tyr15 in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., HT29)

-

This compound

-

Cell culture medium and supplements

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-CDK1 (Tyr15) and mouse anti-total CDK1

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.

-

Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total CDK1 as a loading control.

-

Quantify the band intensities using densitometry software and normalize the phospho-CDK1 signal to the total CDK1 signal.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of a cancer cell population.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

PBS (Phosphate-Buffered Saline)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or DMSO for the desired time.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating a PKMYT1 inhibitor and the logical relationship leading to mitotic catastrophe.

Caption: A generalized experimental workflow for characterizing a PKMYT1 inhibitor.

Caption: Logical flow from PKMYT1 inhibition to mitotic catastrophe.

Conclusion

This compound is a potent inhibitor of PKMYT1, a key negative regulator of the G2/M cell cycle checkpoint. By inhibiting PKMYT1, this compound leads to the premature activation of CDK1 and forces cells to enter mitosis, a mechanism that can be exploited for cancer therapy, particularly in tumors with a defective G1 checkpoint. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and characterization of this compound and other PKMYT1 inhibitors. While specific cellular data for this compound is limited in the public domain, the data from the structurally and functionally similar inhibitor RP-6306 strongly supports the therapeutic potential of targeting PKMYT1 in oncology. Further studies are warranted to fully elucidate the therapeutic window and potential biomarkers of sensitivity for this compound.

References

- 1. reparerx.com [reparerx.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Dual targeting of WEE1 and PLK1 by AZD1775 elicits single agent cellular anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GSK-1520489A: A Selective PKMYT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1520489A is a potent and selective inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the G2/M cell cycle checkpoint. By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at Threonine 14 and Tyrosine 15, leading to premature mitotic entry and subsequent cell death in susceptible cancer cell lines. These application notes provide a summary of the biochemical activity of this compound and a detailed protocol for a cellular assay to evaluate its effect on the CDK1 signaling pathway.

Mechanism of Action

This compound is an active inhibitor of PKMYT1.[1][2] PKMYT1, along with WEE1 kinase, phosphorylates CDK1 at inhibitory sites, primarily Tyrosine 15 (Tyr15), to prevent premature entry into mitosis. Inhibition of PKMYT1 by this compound leads to a decrease in the phosphorylation of CDK1 at this critical residue.[3][4] This loss of inhibitory phosphorylation results in the activation of the CDK1/Cyclin B complex, forcing cells to enter mitosis without proper DNA damage repair or cell size checks, which can ultimately lead to mitotic catastrophe and apoptosis.

Quantitative Data

The following table summarizes the key biochemical data for this compound.

| Parameter | Value | Reference |

| Target | PKMYT1 | [1][2][5][6] |

| IC50 | 115 nM | [3][5][6] |

| Ki | 10.94 nM | [3][5][6] |

| Cellular Effect | Inhibition of Cdk1 phosphorylation at Tyr15 | [3][4] |

Experimental Protocol: Western Blot for Phospho-CDK1 (Tyr15)

This protocol details a method to assess the cellular activity of this compound by measuring the phosphorylation status of its downstream target, CDK1, in a cancer cell line.

Materials

-

Cell Line: HT-29 (human colorectal adenocarcinoma) or other suitable cancer cell line.

-

Compound: this compound (prepare a 10 mM stock solution in DMSO).

-

Cell Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents for Cell Lysis: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Reagents for Protein Quantification: BCA Protein Assay Kit.

-

Reagents for SDS-PAGE and Western Blot:

-

4-12% Bis-Tris precast gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-CDK1 (Tyr15)

-

Mouse anti-total-CDK1

-

Mouse anti-β-actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate (ECL)

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

6-well cell culture plates

-

Microcentrifuge

-

SDS-PAGE and Western blot apparatus

-

Chemiluminescence imaging system

-

Experimental Workflow

Caption: Western Blot workflow for analyzing p-CDK1 levels.

Step-by-Step Procedure

-

Cell Seeding: Seed HT-29 cells into 6-well plates at a density that will result in 70-80% confluency after 24 hours of growth.

-

Compound Treatment: After 24 hours, treat the cells with this compound at a final concentration of 4 µM. Include a vehicle control well treated with an equivalent volume of DMSO.

-

Incubation: Return the plates to the incubator and incubate for 24 hours.

-

Cell Lysis:

-

Aspirate the cell culture medium and wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.

-

Run the gel according to the manufacturer's recommendations.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-CDK1 (Tyr15), total CDK1, and β-actin overnight at 4°C with gentle agitation. (Follow manufacturer's recommendations for antibody dilutions).

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-CDK1 signal to the total CDK1 signal and the loading control (β-actin). A significant decrease in the phospho-CDK1/total-CDK1 ratio in the this compound-treated sample compared to the DMSO control indicates successful target engagement.

Signaling Pathway

Caption: this compound inhibits PKMYT1, preventing CDK1 phosphorylation.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Inhibitory Phosphorylation of Cyclin-Dependent Kinase 1 as a Compensatory Mechanism for Mitosis Exit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. PKMYT1, exacerbating the progression of clear cell renal cell carcinoma, is implied as a biomarker for the diagnosis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: GSK-1520489A in HT29 Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1520489A is a potent and selective inhibitor of the protein kinase PKMYT1.[1] PKMYT1 is a key negative regulator of the cell cycle, specifically at the G2/M transition, through its inhibitory phosphorylation of CDK1 (Cyclin-Dependent Kinase 1) on Tyrosine 15. In cancer cells, where cell cycle checkpoints are often dysregulated, targeting PKMYT1 presents a promising therapeutic strategy. This document provides detailed protocols and data for the application of this compound in the HT29 human colorectal cancer cell line. HT29 cells are a widely used model system for studying colorectal cancer biology and for the preclinical evaluation of novel therapeutic agents.[2] The following sections detail the experimental procedures to assess the effect of this compound on its direct target, CDK1, in HT29 cells.

Data Presentation

The following table summarizes the observed effect of this compound on CDK1 phosphorylation in HT29 cells.

| Compound | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| This compound | HT29 | 4 µM | 24 hours | Reduced Cdk1 phosphorylation at tyrosine | [1][3] |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound. By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1, leading to the activation of the CDK1/Cyclin B1 complex and forcing the cell to enter mitosis.

References

Application Notes and Protocols for In Vivo Studies of GSK-1520489A

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1520489A is an inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the G2/M cell cycle checkpoint. PKMYT1, a member of the WEE1 kinase family, prevents premature entry into mitosis by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) at Threonine 14 and Tyrosine 15.[1][2][3] In several cancers, particularly those with high replication stress such as tumors with CCNE1 amplification, cancer cells become highly dependent on the G2/M checkpoint for DNA repair before mitotic entry.[4][5] Inhibition of PKMYT1 in these cancer cells can lead to mitotic catastrophe and subsequent cell death, making it a promising therapeutic target.[4][6]

These application notes provide a generalized framework for designing and executing in vivo preclinical studies to evaluate the efficacy and safety of this compound. The protocols are based on established methodologies for studying other PKMYT1 inhibitors in xenograft models.

Signaling Pathway

The diagram below illustrates the central role of PKMYT1 in the G2/M cell cycle checkpoint.

Caption: PKMYT1's role in G2/M checkpoint regulation.

Experimental Protocols

Animal Models

The selection of an appropriate animal model is critical for the successful evaluation of this compound. Human tumor xenograft models in immunocompromised mice are commonly used.

-

Cell Line-Derived Xenografts (CDX):

-

Recommended Cell Lines: Cell lines with CCNE1 amplification, such as OVCAR3 (ovarian cancer), MKN1 (gastric cancer), and HCC1569 (breast cancer), are recommended as they have shown sensitivity to PKMYT1 inhibition.[4]

-

Implantation: Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cells in a 1:1 mixture of serum-free media and Matrigel or Cultrex BME into the flank of immunocompromised mice (e.g., NSG or nude mice).

-

-

Patient-Derived Xenografts (PDX):

Formulation of this compound for In Vivo Administration

Proper formulation is crucial for ensuring bioavailability and consistent dosing. Based on available data for similar compounds, the following formulations can be considered. It is recommended to prepare the working solution fresh daily.

Table 1: Recommended Formulations for this compound